10-Hydroxy-9-nitrocamptothecin
Overview
Description
10-Hydroxy-9-nitrocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is part of a class of compounds that inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription .
Preparation Methods
The synthesis of 10-Hydroxy-9-nitrocamptothecin typically involves the nitration and reduction of camptothecin or its derivatives. One common method includes the selective nitration of 10-hydroxycamptothecin followed by reduction to yield this compound . Industrial production methods often involve biotechnological approaches to produce camptothecin from plant cell cultures, which are then chemically modified to obtain the desired derivative .
Chemical Reactions Analysis
10-Hydroxy-9-nitrocamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and alkyl halides. Major products formed from these reactions include 10-amino-9-nitrocamptothecin and various substituted derivatives .
Scientific Research Applications
10-Hydroxy-9-nitrocamptothecin has several scientific research applications:
Chemistry: It serves as a model compound for studying the chemistry of camptothecin derivatives and their interactions with DNA.
Biology: It is used to investigate the biological effects of topoisomerase I inhibition, including DNA damage and cell death.
Mechanism of Action
10-Hydroxy-9-nitrocamptothecin exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA breaks, ultimately causing apoptosis (programmed cell death). The molecular target of this compound is the topoisomerase I enzyme, and the pathway involved includes the formation of a ternary complex with DNA .
Comparison with Similar Compounds
10-Hydroxy-9-nitrocamptothecin is unique among camptothecin derivatives due to its specific modifications at the 9th and 10th positions. Similar compounds include:
Topotecan: A water-soluble derivative used in cancer therapy.
Irinotecan: Another water-soluble derivative used in combination with other drugs for cancer treatment.
9-Aminocamptothecin: A derivative with an amino group at the 9th position, also used in cancer research.
These compounds share the common mechanism of topoisomerase I inhibition but differ in their solubility, toxicity, and specific clinical applications .
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7/c1-2-20(27)12-6-14-16-9(7-22(14)18(25)11(12)8-30-19(20)26)5-10-13(21-16)3-4-15(24)17(10)23(28)29/h3-6,24,27H,2,7-8H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZABKRGTMUGCV-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5[N+](=O)[O-])O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908881 | |
Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104267-73-4 | |
Record name | 9-Hydroxy-10-nitrocamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104267734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyl-4,9-dihydroxy-10-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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